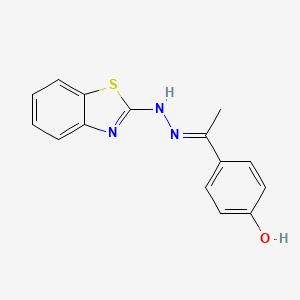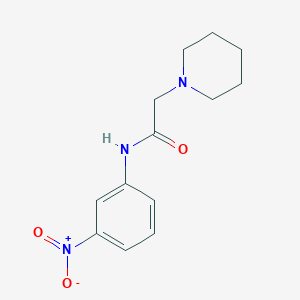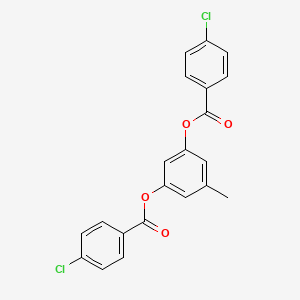![molecular formula C14H12N2O4 B11539590 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, biological activity, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 3-(hydroxymethyl)aniline and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: 2-[(E)-{[3-(carboxy)phenyl]imino}methyl]-4-nitrophenol.
Reduction: 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-aminophenol.
Substitution: 2-[(E)-{[3-(chloromethyl)phenyl]imino}methyl]-4-nitrophenol.
科学的研究の応用
Chemistry
In chemistry, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is used as a ligand in coordination chemistry
Biology
The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine
Research in medicine focuses on the compound’s potential as an anti-cancer agent. Its ability to form complexes with metal ions is explored for targeted drug delivery and imaging applications.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific optical and electronic properties.
作用機序
The biological activity of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is primarily due to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of enzymes by binding to their active sites, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]phenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-chlorophenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-methylphenol
Uniqueness
Compared to similar compounds, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is unique due to the presence of the nitro group, which enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-[[3-(hydroxymethyl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O4/c17-9-10-2-1-3-12(6-10)15-8-11-7-13(16(19)20)4-5-14(11)18/h1-8,17-18H,9H2 |
InChIキー |
QWDLCXNDQXFPMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
